N-(3-methylbutan-2-yl)thieno[3,2-d]pyrimidin-4-amine
Description
Thieno[3,2-d]pyrimidin-4-amine derivatives represent a privileged scaffold in medicinal chemistry due to their versatility in targeting diverse biological pathways. The compound N-(3-methylbutan-2-yl)thieno[3,2-d]pyrimidin-4-amine features a branched alkyl substituent (3-methylbutan-2-yl) at the 4-amino position of the thienopyrimidine core. The thieno[3,2-d]pyrimidine core facilitates interactions with ATP-binding pockets of kinases and other enzymes, making it a promising template for drug discovery .
Properties
Molecular Formula |
C11H15N3S |
|---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
N-(3-methylbutan-2-yl)thieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H15N3S/c1-7(2)8(3)14-11-10-9(4-5-15-10)12-6-13-11/h4-8H,1-3H3,(H,12,13,14) |
InChI Key |
YEOJAZYKGDMBOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC1=NC=NC2=C1SC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutan-2-yl)thieno[3,2-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutan-2-yl)thieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(3-methylbutan-2-yl)thieno[3,2-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-methylbutan-2-yl)thieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium’s energy metabolism . This inhibition is achieved through binding to the active site of the enzyme, preventing its normal function .
Comparison with Similar Compounds
Key Findings from Structural Modifications
Alkyl vs. This is exemplified by N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine, where the bulky tert-butylphenethyl group improved binding to Mycobacterium Cyt-bd oxidase . Aryl substituents (e.g., chlorophenyl, methoxyphenyl) are associated with kinase inhibition. For instance, the chloro-fluorobenzyloxy phenyl group in ’s compound enhanced EGFR/VEGFR-2 binding .
Heteroaromatic Ring Fusion: Pyrido or pyrazino ring fusion (e.g., compounds 126a–j) increased selectivity for CK1 and CLK1 kinases, critical in neurodegenerative and cancer pathways .
Microwave-Assisted Synthesis :
Activity Against Specific Targets
- Kinase Inhibition: Pyrido-thieno[3,2-d]pyrimidin-4-amines (126a–j) showed >50% inhibition of CK1δ/ε and CLK1 at 10 μM, outperforming benzo-fused analogs .
- Anticancer Activity : Methoxyphenyl derivatives (4a, 4c) inhibited colorectal cancer cell proliferation at 5–10 μM, comparable to the clinical candidate MPC-6827 .
- Antimicrobial Activity : Sulfonyl-substituted analogs (e.g., 7a–7t in ) demonstrated broad-spectrum antibacterial and antifungal effects, with MIC values <25 µg/mL .
Biological Activity
N-(3-methylbutan-2-yl)thieno[3,2-d]pyrimidin-4-amine (CAS 1094524-89-6) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, highlighting key research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 225.32 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.
Research indicates that compounds with a thieno[3,2-d]pyrimidine scaffold often exhibit inhibitory effects on various biological targets, including kinases and enzymes involved in cellular signaling pathways. The specific mechanism of action for this compound remains to be fully elucidated but is likely related to its structural similarity to known inhibitors in these pathways.
Anticancer Activity
Several studies have investigated the anticancer properties of thieno[3,2-d]pyrimidine derivatives. For instance:
- Study 1 : A derivative similar to this compound was shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The IC50 values varied based on the cell line but were generally in the micromolar range .
Antimicrobial Activity
The compound's potential antimicrobial activity has also been explored:
- Case Study : In vitro assays revealed that related thieno[3,2-d]pyrimidine compounds exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were reported as low as 12.5 µg/mL against Staphylococcus aureus .
Enzyme Inhibition
Research highlights the compound's role as an enzyme inhibitor:
- Enzyme Targeting : Studies have demonstrated that thieno[3,2-d]pyrimidine derivatives can act as inhibitors of various kinases involved in cancer progression. For example, compounds within this class have been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Data Summary
Q & A
Q. 1.1. What are the most reliable synthetic routes for N-(3-methylbutan-2-yl)thieno[3,2-d]pyrimidin-4-amine and its analogs?
The synthesis typically involves nucleophilic substitution of a 4-chlorothieno[3,2-d]pyrimidine precursor with a substituted amine. For example, microwave-assisted condensation of aromatic amines with thienopyrimidine intermediates under argon atmosphere yields derivatives in moderate to high yields (54–77%) . Key steps include:
Q. 1.2. How can structural elucidation of thieno[3,2-d]pyrimidin-4-amine derivatives be optimized?
Single-crystal X-ray diffraction (e.g., ) and NMR spectroscopy are critical. For example:
- X-ray crystallography confirms the planar thienopyrimidine core and substituent orientation .
- -NMR distinguishes regioisomers by coupling patterns between thiophene and pyrimidine protons (e.g., δ 8.13 ppm for pyrimidine protons in ) .
Advanced Research Questions
Q. 2.1. What are the key structure-activity relationships (SAR) for kinase inhibition by thieno[3,2-d]pyrimidin-4-amine derivatives?
SAR studies reveal:
- Substituent position : 6-ethynyl groups (e.g., 6-ethynylthieno[3,2-d]pyrimidin-4-anilines) enhance covalent binding to ErbB kinases by targeting cysteine residues .
- Aromatic amine substitutions : Bulky groups like 3-chloro-4-fluorobenzyloxy improve selectivity for EGFR and VEGFR-2 (IC < 100 nM) .
- Heterocyclic modifications : Pyrido analogs (e.g., pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine) show potent CK1 and CLK1 inhibition (IC ~10 nM) .
Q. 2.2. How can conflicting biological activity data across studies be resolved?
Contradictions in inhibitory potency (e.g., CDK5 vs. CK1δ/ε) may arise from:
- Assay conditions : Variations in ATP concentrations or enzyme isoforms (e.g., GSK3α vs. GSK3β) .
- Cellular context : Off-target effects in cell-based vs. enzymatic assays (e.g., microtubule disruption masking kinase inhibition in ).
- Data normalization : Use of internal controls (e.g., staurosporine as a pan-kinase inhibitor reference) improves cross-study comparability .
Q. 2.3. What strategies mitigate resistance to thieno[3,2-d]pyrimidin-4-amine-based kinase inhibitors?
Q. 2.4. How can solubility and bioavailability challenges be addressed in preclinical studies?
- Prodrug approaches : Morpholine or morpholinopropyl substituents improve aqueous solubility (e.g., ).
- Salt formation : Dioxalate salts (e.g., ) enhance stability without compromising activity .
- Nanoparticle formulation : Encapsulation in PEGylated liposomes increases tumor uptake in murine models .
Methodological Considerations
Q. 3.1. What analytical techniques validate compound purity and stability?
Q. 3.2. How can researchers optimize reaction yields for scale-up?
- Microwave vs. conventional heating : Microwave irradiation reduces reaction times from hours to minutes (e.g., 90% yield for pyrido analogs in ) .
- Solvent selection : Butanol or 1,4-dioxane minimizes side reactions vs. polar aprotic solvents .
Emerging Applications
Q. 4.1. Can thieno[3,2-d]pyrimidin-4-amine derivatives target non-oncological diseases?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
